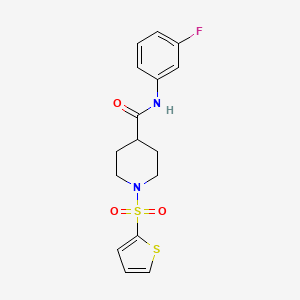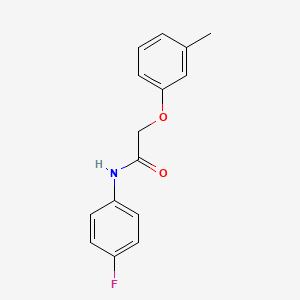![molecular formula C18H28N4O B5608655 2-{4-[(1-butyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5608655.png)
2-{4-[(1-butyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(1-butyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol, commonly known as BZPME, is a novel chemical compound that has gained significant interest in scientific research. BZPME belongs to the class of benzimidazole derivatives and has been synthesized using a unique method.
Mécanisme D'action
The mechanism of action of BZPME is not fully understood. However, it has been proposed that BZPME exerts its biological effects by modulating various signaling pathways in the body. BZPME has been found to interact with specific receptors in the body, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BZPME has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. BZPME has also been found to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Furthermore, BZPME has been found to improve cognitive function, enhance memory, and improve learning ability.
Avantages Et Limitations Des Expériences En Laboratoire
BZPME has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. BZPME is also stable and can be stored for long periods of time. However, BZPME has some limitations for use in laboratory experiments. It is a relatively new compound, and its biological effects are not fully understood. Furthermore, the toxicity of BZPME has not been fully characterized, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for research on BZPME. One area of interest is the development of new drugs based on the structure of BZPME. BZPME has been shown to possess a range of biological activities, and its structure can be modified to enhance its therapeutic potential. Another area of interest is the investigation of the toxicity of BZPME. Further studies are needed to determine the safety of BZPME and its potential side effects. Finally, studies on the mechanism of action of BZPME are needed to gain a better understanding of its biological effects.
Conclusion:
In conclusion, BZPME is a novel compound that has gained significant interest in scientific research. It has been found to possess a range of biological activities, including antioxidant, antitumor, and anti-inflammatory properties. BZPME has also been investigated for its potential therapeutic applications, including its neuroprotective effects and its ability to improve cognitive function. Although BZPME has several advantages for use in laboratory experiments, caution should be exercised when handling this compound. Further studies on the mechanism of action and toxicity of BZPME are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
BZPME is synthesized using a multistep reaction sequence involving the reaction of 1-butyl-1H-benzimidazole with piperazine and chloroacetaldehyde. The reaction is carried out in the presence of a base and a solvent. The final product is obtained by the reduction of the intermediate product using a reducing agent. The synthesis method of BZPME is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
BZPME has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, antitumor, and anti-inflammatory properties. BZPME has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Furthermore, BZPME has been studied for its potential use in drug delivery systems and as a scaffold for the development of new drugs.
Propriétés
IUPAC Name |
2-[4-[(1-butylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-2-3-8-22-17-7-5-4-6-16(17)19-18(22)15-21-11-9-20(10-12-21)13-14-23/h4-7,23H,2-3,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBESUAVIJVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5608576.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5608588.png)

![N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5608603.png)
![(4S*)-4-(methoxymethyl)-1-[5-(methoxymethyl)-2-furoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5608607.png)
![N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}-1-naphthamide](/img/structure/B5608611.png)
![4-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}-1-phenyl-2-piperazinone](/img/structure/B5608614.png)

![3-ethyl-6-[(2-phenylpyrrolidin-1-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5608629.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5608651.png)
![4-cyclopentyl-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5608652.png)
![4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile](/img/structure/B5608661.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5608667.png)